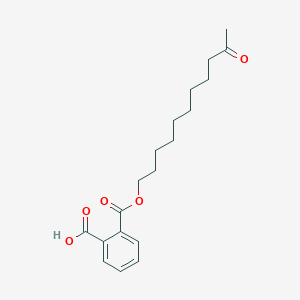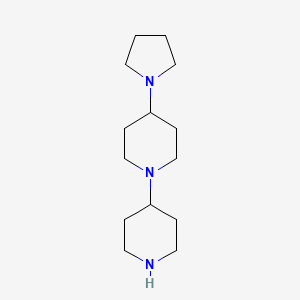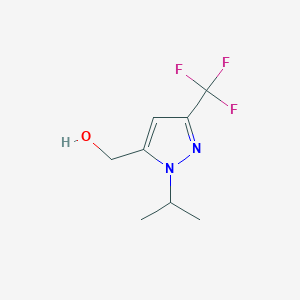
2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid is a chemical compound with the molecular formula C19H26O5 and a molecular weight of 334.41 g/mol. It is an intermediate in the synthesis of 1,2-Benzenedicarboxylic Acid 1-(10-Hydroxyundecyl) Ester, which is a potential biomarker for assessing diundecyl phthalate exposure in human liver microsomes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid involves the esterification of benzoic acid derivatives with 10-oxoundecanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified through recrystallization or distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biomarker for diundecyl phthalate exposure.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 10-oxoundecanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarboxylic Acid 1-(10-Hydroxyundecyl) Ester: A related compound used as a biomarker for diundecyl phthalate exposure.
2-(((2-Ethyl-2-methylhexyl)oxy)carbonyl)benzoic Acid: Another ester derivative with similar chemical properties.
Uniqueness
2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid is unique due to its specific ester linkage and the presence of a long alkyl chain with a ketone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H26O5 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-(10-oxoundecoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H26O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13H,2-7,10-11,14H2,1H3,(H,21,22) |
InChI-Schlüssel |
KESLIVMCBQXKPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)



![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)


![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)


